molecular formula C9H6F3NO2 B092662 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene CAS No. 16588-75-3

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene

Cat. No. B092662
CAS RN: 16588-75-3
M. Wt: 217.14 g/mol
InChI Key: YMQVJIXUIXHEGG-UHFFFAOYSA-N
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Description

The compound "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar isocyanate compounds. For instance, paper describes the synthesis of 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates and their subsequent reactions to form derivatives of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones. This suggests that isocyanates with trifluoromethyl groups are reactive and can participate in cyclization reactions to form heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of isocyanates as key intermediates. In paper , 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates are used as reagents, which react with 3-alkoxyphenols to form urethanes that undergo thermal cyclization to produce oxazin-4-ones. This indicates that isocyanates can be used to introduce aryl groups and trifluoromethyl groups into heterocyclic structures through cyclization reactions.

Molecular Structure Analysis

While the molecular structure of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene" is not directly analyzed in the papers, paper provides an example of molecular structure determination through X-ray crystallography for a cycloadduct formed from a reaction involving an isothiocyanate. This demonstrates the utility of X-ray crystallography in determining the structure of compounds related to isocyanates and suggests that similar techniques could be applied to analyze the structure of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene."

Chemical Reactions Analysis

The papers indicate that isocyanates can undergo various chemical reactions. For example, paper discusses the 1,3-dipolar cycloaddition of a benzopyrylium compound with aryl isothiocyanates, leading to multiple adducts. This highlights the reactivity of the isocyanate group in cycloaddition reactions. Although not directly related to "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene," these findings can provide a basis for predicting the reactivity of the isocyanate group in similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene" are not detailed in the provided papers. However, the photoluminescent properties of related compounds are discussed in paper , where phenylene vinylene oligomers exhibit high photoluminescence and bathochromic shifts in their emission spectra. This suggests that compounds with similar structural features may also exhibit interesting photophysical characteristics, which could be relevant for the analysis of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene."

Safety And Hazards

This compound is associated with several hazard statements including H302, H311, H314, H317, H330, H334 . These codes represent different types of hazards, such as harmful if swallowed (H302), toxic in contact with skin (H311), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), fatal if inhaled (H330), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .

properties

IUPAC Name

2-isocyanato-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(9(10,11)12)4-7(8)13-5-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVJIXUIXHEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475170
Record name 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene

CAS RN

16588-75-3
Record name Benzene, 2-isocyanato-1-methoxy-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16588-75-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3 g (15.69 mmol) of 2-methoxy-5-trifluoromethylaniline are dissolved in 100 ml of dichloromethane, and 6.73 g (31.39 mmol) of 1,8-bis(dimethylamino)naphthalene are added. At 0–5° C., 2.24 g (11.3 mmol) of trichloromethyl chloroformate, dissolved in 50 ml of dichloromethane, are added dropwise, and the mixture is stirred at 0° C. for 30 min and then at room temperature for 60 min. At 0° C., the mixture is washed with 1N hydrochloric acid, ice-water and sodium bicarbonate solution. Drying over magnesium sulphate and removal of the solvent by distillation gives the product. The isocyanate is then used for the subsequent reactions without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Li, WH Lin, PC Wang, YC Su, PY Chen… - European Journal of …, 2021 - Elsevier
Rare oncogenic NTRK gene fusions result in uncontrolled TRK signaling leading to various adult and pediatric solid tumors. Based on the architecture of our multi-targeted clinical …
Number of citations: 12 www.sciencedirect.com

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